molecular formula C6H11N3 B1317256 3-(1H-Imidazol-2-YL)propan-1-amine CAS No. 41306-56-3

3-(1H-Imidazol-2-YL)propan-1-amine

Cat. No. B1317256
CAS RN: 41306-56-3
M. Wt: 125.17 g/mol
InChI Key: HQNOODJDSFSURF-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-YL)propan-1-amine is a compound with the chemical formula C6H11N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is used in the synthesis of pH-sensitive polyaspartamide derivatives .


Synthesis Analysis

Imidazole derivatives were obtained from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde . The absence of signals belonging to the NH2 group was the most important evidence of this reaction .


Molecular Structure Analysis

The molecular weight of this compound is 125.17 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Signals for propyl carbons attached to nitrogen atoms were observed in the range of 44.0–50.5 ppm, while the carbons between them gave a signal at 28.5–31.8 ppm .


Physical And Chemical Properties Analysis

This compound has an exact mass of 125.10 . The elemental analysis shows that it contains 57.57% Carbon, 8.86% Hydrogen, and 33.57% Nitrogen .

Scientific Research Applications

Nitrogen-Rich Compounds Synthesis

3-(1H-Imidazol-2-YL)propan-1-amine is involved in the synthesis of nitrogen-rich compounds, particularly imidazole, 1,2,4-triazole, and tetrazole-based molecules. These compounds are considered for potential applications in nitrogen-rich gas generators. The properties like high positive heats of formation and high energy contribution from the molecular backbones of these compounds make them significant in this domain (Srinivas et al., 2014).

Structural Studies

This chemical plays a role in structural studies, specifically in the context of zwitterionic structures. It has been a part of the study for compounds with protonated positively charged imidazoyl and deprotonated negatively charged carboxylate groups, leading to the formation of complex intermolecular hydrogen bonds (Ngah et al., 2005).

Catalysis in Organic Synthesis

This compound is involved in catalytic processes in organic chemistry. It is used in the palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach to synthesize functionalized benzimidazoimidazoles (Veltri et al., 2018). Such processes are crucial in constructing complex organic molecules, indicating the versatility of this compound in synthetic chemistry.

Anticancer Agents Synthesis

This compound has been utilized in synthesizing benzimidazoles bearing oxadiazole nucleus, demonstrating significant in vitro anticancer activity (Rashid et al., 2012). The exploration of such derivatives showcases the potential therapeutic applications of this compound in the field of medicinal chemistry.

Safety and Hazards

While specific safety and hazards information for 3-(1H-Imidazol-2-YL)propan-1-amine is not available, it’s important to handle all chemicals with care. For example, 1-(3-Aminopropyl)imidazole is toxic if swallowed and causes severe skin burns and eye damage .

Future Directions

Imidazole derivatives have many applications in the fields of pharmacology and chemistry, and due to these properties, they are in the class of compounds that have been studied extensively . As a result of the researches, the molecules containing the imidazole group are antifungal, antibacterial , and more. Therefore, the future directions of 3-(1H-Imidazol-2-YL)propan-1-amine could be in the development of new drugs with these properties.

Biochemical Analysis

Biochemical Properties

3-(1H-Imidazol-2-YL)propan-1-amine plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound can interact with enzymes such as monoamine oxidase (MAO) and histidine decarboxylase. The interaction with MAO, for instance, can influence the breakdown of monoamines, which are vital neurotransmitters in the brain. Additionally, this compound can bind to histidine decarboxylase, affecting the production of histamine, a compound involved in immune responses and gastric acid secretion .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell growth and differentiation. It also affects gene expression by modulating transcription factors like NF-κB, which plays a role in inflammatory responses. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events. This binding can lead to the activation or inhibition of enzymes, such as protein kinases, which subsequently alter cellular functions. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro and in vivo has been observed to cause alterations in cellular functions, such as changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing neurotransmitter levels and improving cognitive functions. At high doses, it can cause toxic or adverse effects, including neurotoxicity and liver damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. The compound can also affect metabolic flux by altering the levels of key metabolites, such as amino acids and nucleotides. These interactions can influence overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in particular tissues. The localization of this compound within cells can affect its activity and function, as it may concentrate in areas where it can interact with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect energy production, or to the nucleus, where it can modulate gene expression .

properties

IUPAC Name

3-(1H-imidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNOODJDSFSURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60535020
Record name 3-(1H-Imidazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41306-56-3
Record name 3-(1H-Imidazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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